N-(5-methylpyrazin-2-yl)acetamide

Glucokinase Activator Type 2 Diabetes Pharmacophore

N-(5-methylpyrazin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol, characterized by a pyrazine core bearing a methyl group at the 5-position and an acetamide functional group at the 2-position. This compound is offered by multiple vendors at a standard purity of 98%, typically accompanied by NMR, HPLC, or GC batch-specific quality documentation.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 5521-59-5
Cat. No. B2861214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylpyrazin-2-yl)acetamide
CAS5521-59-5
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCC1=CN=C(C=N1)NC(=O)C
InChIInChI=1S/C7H9N3O/c1-5-3-9-7(4-8-5)10-6(2)11/h3-4H,1-2H3,(H,9,10,11)
InChIKeyUSFVXCTXPRQVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylpyrazin-2-yl)acetamide (CAS 5521-59-5): A Strategic Pyrazine Scaffold for Pharmaceutical R&D Procurement


N-(5-methylpyrazin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol, characterized by a pyrazine core bearing a methyl group at the 5-position and an acetamide functional group at the 2-position [1]. This compound is offered by multiple vendors at a standard purity of 98%, typically accompanied by NMR, HPLC, or GC batch-specific quality documentation . While N-(5-methylpyrazin-2-yl)acetamide itself lacks extensive primary bioactivity data as an isolated entity, its value proposition derives from its role as a strategic building block: the 5-methylpyrazin-2-yl moiety appears in the chemical structure of multiple advanced clinical candidates, including the glucokinase activator PF-04937319 and the orexin receptor antagonist class, making this compound a critical intermediate for medicinal chemistry and lead optimization programs [2][3][4].

Procurement Alert: Why Pyrazine Substitution Pattern Determines Downstream Candidate Success for N-(5-Methylpyrazin-2-yl)acetamide


The simple, unadorned structure of N-(5-methylpyrazin-2-yl)acetamide belies the critical importance of its precise substitution pattern for downstream applications. The 5-methylpyrazin-2-yl moiety is not a generic pyrazine; it is a specific pharmacophoric element embedded in the core of multiple clinical-stage compounds. For example, the glucokinase activator PF-04937319 requires this exact moiety for its N-demethylation metabolic pathway in humans, a process that generates the major circulating metabolite M1 (accounting for ~65% of total exposure at steady state) and is catalyzed specifically by CYP3A and CYP2C isoforms [1][2]. A purchaser seeking to synthesize or study this pharmacophore cannot substitute a regioisomer such as N-(2-methylpyrazin-3-yl)acetamide or an extended homolog such as N-(5-ethylpyrazin-2-yl)acetamide without risking a complete loss of target engagement, altered metabolic liability, and invalidated structure-activity relationships . The compound's value lies not in its standalone biological potency but in its proven incorporation into high-value, pharmacologically validated chemical matter that demands exact structural fidelity [3].

Head-to-Head and Quantitative Evidence: Differentiating N-(5-Methylpyrazin-2-yl)acetamide for Scientific Procurement Decisions


Regioisomeric Specificity: N-(5-Methylpyrazin-2-yl)acetamide vs. N-(2-Methylpyrazin-3-yl)acetamide in Pharmacophore Fidelity

The clinical candidate PF-04937319 incorporates the 5-methylpyrazin-2-yl moiety via a carbamoyl linkage [1]. This precise connectivity enables the compound's specific N-demethylation metabolic pathway in humans, which generates the major circulating metabolite M1, accounting for approximately 65% of total drug-related exposure at steady state [2]. In contrast, the regioisomer N-(2-methylpyrazin-3-yl)acetamide would yield a fundamentally different spatial orientation of the methyl and acetamide groups, altering hydrogen-bonding patterns and steric interactions with target proteins, thereby failing to serve as a valid synthetic intermediate for this clinical candidate series.

Glucokinase Activator Type 2 Diabetes Pharmacophore Medicinal Chemistry

Homolog Comparison: Effect of Methyl-to-Ethyl Extension on Physicochemical Properties for N-(5-Methylpyrazin-2-yl)acetamide vs. N-(5-Ethylpyrazin-2-yl)acetamide

Extending the 5-methyl group to a 5-ethyl group increases lipophilicity, as measured by calculated LogP. While experimentally determined LogP values for these specific compounds are not available in curated databases, established linear free-energy relationships predict an increase of approximately 0.5 LogP units per methylene addition for aromatic substrates [1]. This increase in lipophilicity alters key drug-like properties including aqueous solubility, plasma protein binding, and metabolic clearance, making the methyl analog the more ligand-efficient starting point for maintaining favorable physicochemical space during lead optimization .

Lipophilicity Lead Optimization Physicochemical Properties Drug Design

Embedded Pharmacophoric Value: The 5-Methylpyrazin-2-yl Moiety as a Privileged Fragment in Orexin Receptor Antagonists

The 5-methylpyrazin-2-yl substructure—which can be synthesized from N-(5-methylpyrazin-2-yl)acetamide—is embedded within the orexin receptor antagonist CHEMBL498618, which displays potent dual OX1/OX2 inhibitory activity [1]. In a FLIPR calcium mobilization assay using CHO cells expressing human receptors, this compound achieved an IC50 of 3 nM at OX2 and 5 nM at OX1 [1]. Compounds lacking this specific pyrazine substitution pattern or employing alternative heterocyclic cores routinely exhibit weaker or non-overlapping pharmacological profiles [2]. While no head-to-head data exist comparing the isolated acetamide scaffold to alternative building blocks for this particular chemotype, the 3 nM IC50 demonstrates the fragment's potential to contribute to high-potency target engagement when properly elaborated [1].

Orexin Receptor Sleep Disorders GPCR Insomnia

Synthetic Tractability: Documented One-Step Synthesis in High Yield for Procurement Feasibility Assessment

A patent-documented synthetic route (US09180127B2) reports the preparation of N-(5-methylpyrazin-2-yl)acetamide in a single step from commercially available 5-methylpyrazin-2-amine and acetyl chloride . The reaction, conducted in THF with triethylamine as base at room temperature over 3 hours, afforded the product in 86% isolated yield after flash chromatographic purification . This well-characterized, high-yielding procedure simplifies analytical method development, impurity profiling, and cost-of-goods calculations for procurement teams evaluating custom synthesis versus catalog purchase, while also providing a clear reference standard synthesis for quality control .

Synthetic Route Chemical Synthesis Scale-Up Process Chemistry

Procurement-Driven Application Scenarios: Where N-(5-Methylpyrazin-2-yl)acetamide Delivers Differentiated Value


Synthesis of Glucokinase Activator Clinical Candidates and Their Metabolite Reference Standards

N-(5-methylpyrazin-2-yl)acetamide serves as a direct precursor or key intermediate for constructing the 5-methylpyrazin-2-yl carbamoyl fragment found in PF-04937319 and related indazole-based glucokinase activators [1]. Research groups focused on type 2 diabetes drug discovery require this specific building block to synthesize authentic samples of the parent drug and its major N-demethylated metabolite M1, which accounts for approximately 65% of total systemic exposure in humans [2]. Procurement of the correct 5-methyl regioisomer is essential, as substitution at alternative positions (e.g., 3-methyl or 6-methyl) yields compounds with divergent metabolic pathways and invalidated pharmacological profiles [1][2].

Orexin Receptor Antagonist Lead Optimization for Sleep and CNS Disorders

The 5-methylpyrazin-2-yl fragment is a validated component of potent dual orexin receptor antagonists, as evidenced by the development of CHEMBL498618, which achieves IC50 values of 3 nM at OX2 and 5 nM at OX1 [1]. Medicinal chemistry teams pursuing novel insomnia or narcolepsy therapeutics can employ N-(5-methylpyrazin-2-yl)acetamide as a starting material for amide coupling or N-alkylation reactions to generate focused libraries around this privileged pyrazine scaffold [2]. The fragment's demonstrated ability to contribute to low-nanomolar potency against clinically validated GPCR targets supports its prioritization for procurement over unvalidated pyrazine alternatives.

Fragment-Based Drug Discovery (FBDD) Libraries Utilizing the 5-Methylpyrazin-2-yl Scaffold

With a molecular weight of only 151.17 g/mol, N-(5-methylpyrazin-2-yl)acetamide falls within the optimal fragment size range (MW < 250) for fragment-based screening campaigns [1]. Its single-step, high-yielding synthesis (86%) provides a cost-effective route for producing gram quantities sufficient for fragment library construction [2]. The documented metabolic stability and pharmacokinetic behavior of drug-like molecules containing this fragment (e.g., PF-04937319) provide a pharmacokinetic rationale for its inclusion in fragment libraries, particularly for programs targeting metabolic disorders or CNS indications [3]. Compared to the ethyl homolog N-(5-ethylpyrazin-2-yl)acetamide, the methyl variant offers a lower molecular weight and lower predicted lipophilicity, making it a superior starting point for maintaining ligand efficiency during fragment elaboration .

Quality Control and Analytical Reference Standard for Pharmaceutical Intermediate Supply Chains

As a defined chemical entity with a well-characterized synthetic route, N-(5-methylpyrazin-2-yl)acetamide is suitable for use as an analytical reference standard in pharmaceutical intermediate quality control [1]. Vendors such as Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and GC data at a standard purity of 98% [2]. For procurement professionals managing supply chains for pyrazine-containing APIs or advanced intermediates, this compound can serve as a system suitability standard or impurity marker, ensuring batch-to-batch consistency in commercial manufacturing processes [3].

Quote Request

Request a Quote for N-(5-methylpyrazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.